molecular formula C14H20N2O4S B4119559 2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4119559
M. Wt: 312.39 g/mol
InChI Key: LYFUSHRRVVHJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the indazole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Mechanism of Action

2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide acts as an agonist for the CB1 and CB2 receptors in the endocannabinoid system. This results in the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. The exact mechanism of action of this compound is still being investigated.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been found to have anxiolytic and analgesic effects, as well as potential neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for the investigation of specific effects on the endocannabinoid system. However, limitations include the potential for toxicity and the need for appropriate safety measures when handling this compound.

Future Directions

For research on 2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide include investigating its potential therapeutic applications, such as in the treatment of pain and anxiety disorders. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, research could focus on the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential.

Scientific Research Applications

2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been used in various scientific studies, including its use as a reference standard for the identification and quantification of synthetic cannabinoids in biological matrices. It has also been used in studies investigating the effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic applications.

properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-16(21(2,18)19)13-8-4-3-7-12(13)14(17)15-10-11-6-5-9-20-11/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFUSHRRVVHJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NCC2CCCO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.